Cas no 53982-02-8 (2-ethoxy-6-methylaniline)

2-ethoxy-6-methylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-ethoxy-6-methyl-
- 2-ethoxy-6-methylaniline
- BS-51643
- A1-04706
- 53982-02-8
- DTXSID40541780
- E77022
- SB76119
- 2-Ethoxy-6-methyl-phenylamine
- SCHEMBL5404445
- EN300-1295289
- 2-Ethoxy-6-methylphenylamine
- CS-0163300
- MFCD12170060
-
- MDL: MFCD12170060
- Inchi: InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3
- InChI Key: YDPXZINXUVCZKH-UHFFFAOYSA-N
- SMILES: C(OC1C=CC=C(C)C=1N)C
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25
2-ethoxy-6-methylaniline PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295289-0.25g |
2-ethoxy-6-methylaniline |
53982-02-8 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1295289-500mg |
2-ethoxy-6-methylaniline |
53982-02-8 | 500mg |
$273.0 | 2023-09-30 | ||
Enamine | EN300-1295289-5.0g |
2-ethoxy-6-methylaniline |
53982-02-8 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1295289-100mg |
2-ethoxy-6-methylaniline |
53982-02-8 | 100mg |
$250.0 | 2023-09-30 | ||
Enamine | EN300-1295289-2500mg |
2-ethoxy-6-methylaniline |
53982-02-8 | 2500mg |
$558.0 | 2023-09-30 | ||
Enamine | EN300-1295289-250mg |
2-ethoxy-6-methylaniline |
53982-02-8 | 250mg |
$262.0 | 2023-09-30 | ||
abcr | AB570024-25g |
2-Ethoxy-6-methylaniline; . |
53982-02-8 | 25g |
€1323.60 | 2024-08-02 | ||
eNovation Chemicals LLC | Y1211575-5g |
2-ethoxy-6-methylaniline |
53982-02-8 | 95% | 5g |
$900 | 2025-02-27 | |
abcr | AB570024-5g |
2-Ethoxy-6-methylaniline; . |
53982-02-8 | 5g |
€434.10 | 2024-08-02 | ||
abcr | AB570024-10g |
2-Ethoxy-6-methylaniline; . |
53982-02-8 | 10g |
€700.20 | 2024-08-02 |
2-ethoxy-6-methylaniline Related Literature
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
Additional information on 2-ethoxy-6-methylaniline
Benzenamine, 2-Ethoxy-6-Methyl: A Comprehensive Overview
Benzenamine, 2-Ethoxy-6-Methyl, also known by its CAS Registry Number CAS No. 53982-02-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an ethoxy group at the 2-position and a methyl group at the 6-position on a benzene ring, with an amino group (-NH₂) attached directly to the benzene ring. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of Benzenamine, 2-Ethoxy-6-Methyl typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (SNAr) mechanism, where the amino group is introduced onto the appropriately substituted benzene ring. This process often requires activating groups like ethoxy and methyl to facilitate the substitution reaction. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial use.
One of the most notable applications of Benzenamine, 2-Ethoxy-6-Methyl is in the field of drug discovery. The compound serves as a building block for various bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets. For instance, researchers have utilized this compound as a scaffold for designing potential anti-inflammatory agents and anticancer drugs. The ethoxy group contributes to lipophilicity, while the amino group provides sites for further functionalization, making it an ideal candidate for medicinal chemistry studies.
In addition to its role in pharmaceuticals, Benzenamine, 2-Ethoxy-6-Methyl has found applications in materials science. The compound can be polymerized or cross-linked to form advanced materials with tailored properties. Recent studies have explored its use in creating stimuli-responsive polymers that can change their properties in response to external conditions such as temperature or pH levels. These materials hold promise for applications in sensors, drug delivery systems, and adaptive coatings.
The chemical stability of Benzenamine, 2-Ethoxy-6-Methyl is another key attribute that makes it suitable for various industrial processes. The molecule exhibits good thermal stability under standard conditions and can withstand moderate acidic or basic environments without degradation. This stability is particularly advantageous in large-scale manufacturing processes where prolonged exposure to reactive conditions is common.
From an environmental perspective, understanding the fate and transport of Benzenamine, 2-Ethoxy-6-Methyl in natural systems is crucial for assessing its potential impact on ecosystems. Recent environmental studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that the compound undergoes microbial degradation through enzymatic cleavage of the ether linkage between the ethoxy group and the benzene ring. This knowledge is essential for developing effective waste management strategies and ensuring sustainable practices in industries utilizing this compound.
In summary, Benzenamine, 2-Ethoxy-6-Methyl, with its unique structure and versatile properties, continues to play a pivotal role in advancing chemical research and industrial applications. Its ability to serve as a building block for bioactive molecules and advanced materials underscores its importance in modern chemistry. As research progresses, new insights into its synthesis methods, biological interactions, and environmental behavior will further enhance its utility across diverse fields.
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